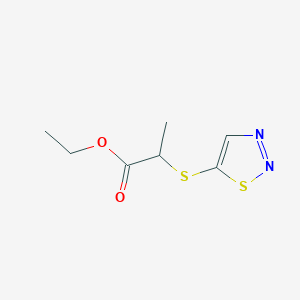
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-fluorobenzenecarboxylate
Übersicht
Beschreibung
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-fluorobenzenecarboxylate, also known as LY404039, is a selective mGluR2/3 agonist that has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Aqueous Phase Synthesis and Antimicrobial Activity: Research on isoxazole derivatives, similar to the compound , shows that they possess significant antibacterial and antifungal properties. For instance, a study found that certain synthesized compounds were active against Staphylococcus aureus and Candida albicans (Banpurkar, Wazalwar & Perdih, 2018).
Synthesis Methods
- Synthesis and Reactions of Isoxazoles: Another study focused on the synthesis of isoxazole derivatives through reactions involving nitrile oxides, highlighting methods to create various isoxazole compounds with potential applications in different fields (Sakamoto, Kondo, Uchiyama & Yamanaka, 1991).
- Synthesis of Isoxazolyl Thioureas and Related Compounds: Further exploration into the synthesis of isoxazolyl derivatives demonstrates the potential for creating a wide range of compounds with varied applications (Rajanarendar, Karunakar & Ramu, 2006).
Biochemical Reactions
- Novel Syntheses of Isoxazolin Derivatives: Research into isoxazolin derivatives, closely related to the compound of interest, has led to the discovery of novel synthesis methods and potential biological applications, including anti-tumor activities (Ryzhkova, Ryzhkov & Elinson, 2020).
- Bioactivation Mechanism of Reactive Metabolite Formation: A study on phenyl methyl-isoxazole derivatives reveals insights into the bioactivation mechanisms leading to the formation of reactive metabolites, crucial for understanding the biochemical behavior of such compounds (Bylund et al., 2012).
Eigenschaften
IUPAC Name |
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-20-17(13-5-3-2-4-6-13)11-16(23-20)12-22-18(21)14-7-9-15(19)10-8-14/h2-10,16-17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTXAJCOWRSHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)COC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-fluorobenzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B3134685.png)
![6-tert-butyl-3-[(E)-3-(dimethylamino)prop-2-enoyl]-1H-pyridin-2-one](/img/structure/B3134693.png)
![N-[(4-chlorophenyl)methyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3134701.png)
![N-[(2-chlorophenyl)methyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B3134710.png)
![Methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate](/img/structure/B3134718.png)

![N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3134738.png)
![4-[4-(4-Methoxyphenyl)piperazino]-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine](/img/structure/B3134747.png)

![N-(5,6-dihydrofuro[2,3-h]quinazolin-2-yl)-2-thiophenecarboxamide](/img/structure/B3134759.png)

![(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile](/img/structure/B3134782.png)

